molecular formula C13H19NO4S2 B2566928 3-(Isobutylsulfonyl)-1-(phenylsulfonyl)azetidine CAS No. 1797696-82-2

3-(Isobutylsulfonyl)-1-(phenylsulfonyl)azetidine

Cat. No. B2566928
CAS RN: 1797696-82-2
M. Wt: 317.42
InChI Key: KKDDNOPOIWCIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidine is a four-membered polar heterocycle including a basic secondary amine . It is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability . This makes azetidine a challenge in its chemical synthesis and biosynthesis .


Molecular Structure Analysis

Azetidine is a four-membered polar heterocycle that includes a basic secondary amine . It is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability .


Physical And Chemical Properties Analysis

Azetidine is a four-membered polar heterocycle including a basic secondary amine . It is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability .

Scientific Research Applications

Future Directions

The biosynthetic mechanisms of naturally occurring azetidines are poorly understood . Only some of them have been intensively investigated and few reviews have been published for the summarization of azetidine biosynthesis . More research is needed in this area .

properties

IUPAC Name

1-(benzenesulfonyl)-3-(2-methylpropylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S2/c1-11(2)10-19(15,16)13-8-14(9-13)20(17,18)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDDNOPOIWCIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Isobutylsulfonyl)-1-(phenylsulfonyl)azetidine

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